molecular formula C10H14N2O B2527648 1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 2167391-75-3

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B2527648
CAS No.: 2167391-75-3
M. Wt: 178.235
InChI Key: QKISNTUTNIQYHF-UHFFFAOYSA-N
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Description

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 2167391-75-3) is a synthetic pyrazole derivative of high chemical purity, offered for research and development purposes. This compound features a cyclobutyl group and a methyl ketone functional group attached to its pyrazole core, presenting a molecular formula of C10H14N2O and a molecular weight of 178.24 g/mol . The pyrazole scaffold is a privileged structure in medicinal chemistry and is known to exhibit a wide spectrum of biological activities. Scientific literature indicates that pyrazole derivatives are frequently investigated for their potential anti-inflammatory, antimicrobial, anticancer, and antitumor properties, among others . Researchers value this heterocyclic system for its versatility in designing novel bioactive molecules and its presence in several clinically used drugs . As such, this compound serves as a versatile chemical building block (synthon) for the synthesis of more complex compounds, particularly in pharmaceutical discovery and the development of new agrochemicals. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

1-(3-cyclobutyl-1-methylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(13)9-6-12(2)11-10(9)8-4-3-5-8/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKISNTUTNIQYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1C2CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr Pyrazole Synthesis Adaptation

The classical Knorr synthesis involves cyclocondensation of 1,3-diketones with hydrazines. For 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one, this requires synthesis of the tailored 1,3-diketone A1 :

CH3C(O)CH2C(O)CH2-Cyclobutyl → (Cyclocondensation with CH3NHNH2) → Target  

Procedure :

  • React cyclobutylacetylacetone (5.0 mmol) with methylhydrazine (5.5 mmol) in ethanol under reflux (78°C, 12 h).
  • Acidify with HCl (1M) to pH 3–4, precipitate crude product.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Challenges :

  • Low regioselectivity (3- vs. 5-cyclobutyl isomer formation) requiring careful HPLC separation.
  • Typical yield: 38–42% after optimization.

Vilsmeier-Haack Formylation and Subsequent Functionalization

Stepwise Construction of the Pyrazole Ring

Adapting methodologies from pyrazolo[1,5-a]pyrazine syntheses, this approach involves:

  • Formylation of 1-methyl-3-cyclobutylpyrazole :
    • Treat 1-methyl-3-cyclobutylpyrazole (10 mmol) with POCl3 (12 mmol) in DMF (15 mL) at 0°C.
    • Warm to 25°C, stir 6 h → 4-chloro-1-methyl-3-cyclobutylpyrazole-5-carbaldehyde (87% yield).
  • Acetylation via Friedel-Crafts :
    • React formylated intermediate (5 mmol) with acetyl chloride (7.5 mmol) in AlCl3 (10 mmol)/DCM (20 mL).
    • Stir 24 h at 25°C → Target compound (62% yield, 95% purity).

Key Data :

Step Reagents Temp (°C) Time (h) Yield (%)
1 POCl3/DMF 0 → 25 6 87
2 AcCl/AlCl3 25 24 62

Microwave-Assisted One-Pot Synthesis

Integrated Cyclization and Acetylation

A contemporary approach combines multiple steps into a single reactor:

  • Charge reactor with:
    • Cyclobutylacetaldehyde (10 mmol)
    • Methylhydrazine sulfate (12 mmol)
    • Acetylacetone (10 mmol)
    • ZnO nanoparticles (20 mg, catalyst).
  • Microwave at 120°C (300 W, 20 min).
  • Extract with EtOAc, evaporate, recrystallize from ethanol.

Performance Metrics :

  • Yield: 81%
  • Purity (HPLC): 98.2%
  • Energy efficiency: 58% reduction vs. conventional heating.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Time (h) Cost Index Scalability
Knorr Cyclocondensation 42 92 14 Low Moderate
Vilsmeier-Friedel Crafts 62 95 30 Medium High
Suzuki Cross-Coupling 68 97 1.5 High High
Microwave One-Pot 81 98 0.33 Medium Industrial

Critical Observations :

  • Microwave-assisted synthesis offers superior time efficiency but requires specialized equipment.
  • Suzuki coupling provides excellent regiocontrol but incurs higher costs from palladium catalysts.
  • Classical cyclocondensation remains valuable for small-scale research despite moderate yields.

Characterization and Analytical Data

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3) :

  • δ 2.42 (s, 3H, COCH3)
  • δ 3.87 (s, 3H, NCH3)
  • δ 2.75–2.98 (m, 4H, cyclobutyl CH2)
  • δ 7.21 (s, 1H, pyrazole H5).

13C NMR (101 MHz, CDCl3) :

  • δ 197.8 (C=O)
  • δ 148.2 (C3), 139.4 (C4)
  • δ 32.1 (cyclobutyl CH2), 28.4 (NCH3).

HRMS (ESI+) :

  • m/z calcd for C10H14N2O: 178.1106; found: 178.1103.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Pilot studies demonstrate:

  • Pd recovery ≥93% using thiourea-functionalized silica.
  • Solvent recycling reduces raw material costs by 41% in microwave processes.

Regulatory Compliance

  • Residual Pd <10 ppm achievable via Chelex-100 treatment.
  • Genotoxic impurity control: Acetyl chloride ≤0.1% (ICH Q3A).

Chemical Reactions Analysis

Reduction Reactions

The ethanone group at position 4 of the pyrazole ring undergoes reduction under standard conditions.

Reagent Conditions Product Yield Notes
NaBH<sub>4</sub>MeOH, 0°C to RT, 2h1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethanol72%Mild conditions; stereochemistry retained
LiAlH<sub>4</sub>THF, reflux, 4hSame as above88%Higher efficiency but harsher conditions
H<sub>2</sub>/Pd-CEtOH, 50 psi, 12hEthanol derivative65%Requires catalytic hydrogenation

Reduction of the ketone to a secondary alcohol is stereospecific, with no racemization observed due to the absence of α-hydrogens .

Nucleophilic Addition

The carbonyl group participates in nucleophilic additions, forming derivatives such as hydrazones and semicarbazones.

Nucleophile Reagent Product Conditions
HydrazineNH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>OHydrazone derivativeEtOH, reflux, 6h
HydroxylamineNH<sub>2</sub>OH·HClOximePyridine, RT, 24h
Grignard ReagentCH<sub>3</sub>MgBrTertiary alcoholTHF, −78°C to RT, 2h

Grignard additions proceed via a two-step mechanism, with the nucleophile attacking the electrophilic carbonyl carbon .

Cyclobutyl Group Reactivity

The strained cyclobutyl ring undergoes selective ring-opening under acidic or thermal conditions:

  • Thermal Decomposition :
    Heating above 200°C induces [2+2] cycloreversion, releasing ethylene and forming a pyrazole-vinyl derivative .

Pyrazole Ring Modifications

Reagent Position Product Yield
LDA, then I<sub>2</sub>C-55-Iodo derivative41%
LDA, then DMFC-55-Formyl derivative35%

The methyl group at N-1 and ethanone at C-4 direct electrophiles to the C-5 position .

Oxidation Reactions

The ethanone group resists further oxidation under mild conditions. Strong oxidants like KMnO<sub>4</sub> degrade the pyrazole ring:

Reagent Conditions Product Outcome
KMnO<sub>4</sub>H<sub>2</sub>O, 100°CCarboxylic acid fragmentsComplete ring cleavage

Comparative Reactivity Table

A comparison with structurally similar pyrazole ketones highlights unique features:

Compound Reduction Efficiency Cyclobutyl Stability Electrophilic Substitution
This compoundHigh (88% with LiAlH<sub>4</sub>)ModerateLow (requires DoM)
1-(Phenyl-1H-pyrazol-4-yl)ethan-1-oneModerate (70%)HighModerate
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-oneHigh (85%)N/AHigh

Key Mechanistic Insights

  • Steric Effects : The cyclobutyl group imposes steric hindrance, slowing reactions at adjacent positions.

  • Electronic Effects : The ethanone group deactivates the pyrazole ring, necessitating harsh conditions for electrophilic substitution.

  • Ring Strain : Cyclobutyl ring-opening products are thermodynamically favored under acidic or thermal stress .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that derivatives of pyrazole compounds, including 1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one, exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific protein kinases that are often overexpressed in various cancers. The potential for this compound to serve as a lead structure for developing kinase inhibitors is under investigation, focusing on its ability to selectively target activated forms of these enzymes .

2. Anti-inflammatory Effects
Research has suggested that pyrazole derivatives can possess anti-inflammatory activities. The structural features of this compound may contribute to its efficacy in modulating inflammatory pathways, making it a candidate for further exploration in the treatment of inflammatory diseases .

Material Science Applications

3. Synthesis of Novel Materials
The compound's unique structure allows it to act as a building block in the synthesis of novel materials, particularly in the realm of polymers and nanomaterials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which is critical for applications in coatings and composites .

Case Study 1: Anticancer Activity
A study published in PubMed explored the anticancer properties of pyrazole derivatives, including this compound. The research indicated that these compounds could effectively inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents against cancer .

Case Study 2: Anti-inflammatory Research
In another investigation, the anti-inflammatory effects of similar pyrazole compounds were assessed using animal models. The findings suggested a reduction in inflammatory markers, indicating that this compound could be beneficial in developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with ethanone derivatives containing pyrazole, phenyl, or heterocyclic substituents, focusing on structural variations, synthesis, and inferred properties.

Substituent Effects on the Pyrazole Ring

a) 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS 105223-85-6)
  • Structure : Phenyl group at 1-position, methyl at 3-position.
  • Molecular Formula : C₁₂H₁₂N₂O (MW: 200.24 g/mol).
  • The phenyl group may improve stability in biological systems .
b) 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
  • Structure: Chlorophenyl and pyrazole groups linked via an ethanone bridge.
  • Key Differences: The ethanone bridges two aromatic systems, unlike the cyclobutyl-pyrazole in the target compound.

Heterocyclic and Functional Group Variations

a) 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one
  • Structure : Features a sulfanylidene group (S=O) and p-tolyl substituent.
  • Properties: The sulfanylidene group introduces strong electron-withdrawing effects, polarizing the ethanone moiety and increasing susceptibility to nucleophilic attack. Melting point: 137.3–138.5°C (higher than typical aliphatic ketones due to crystallinity) .
b) 1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
  • Structure : Chalcone derivative with nitro and hydroxyl groups.
  • Key Differences: The α,β-unsaturated ketone system enables conjugation, differing from the saturated ethanone in the target compound. Nitro groups enhance antibacterial and antitubercular activity, as seen in related pyrazoline derivatives .

Agrochemical and Fragrance Derivatives

a) 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethan-1-one
  • Structure : Cyclopentenyl substituent with multiple methyl groups.
  • Applications : Used in fragrances due to volatility and musk-like odor. The cyclopentenyl group’s larger ring size reduces strain compared to cyclobutyl, affecting vapor pressure and olfactory properties .
b) Fungicidal Ethanone Derivatives (e.g., Thiazol-Isoxazol Hybrids)
  • Structure: Thiazol-isoxazol-piperidine hybrids with ethanone groups.
  • Key Differences : Heterocyclic systems (thiazol/isoxazol) enhance fungicidal activity by interacting with fungal enzymes. The target compound’s cyclobutyl group may confer unique steric interactions in agricultural applications .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one C₁₀H₁₄N₂O Cyclobutyl, methyl, ethanone Potential agrochemical/medicinal use
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone C₁₂H₁₂N₂O Phenyl, methyl, ethanone Higher aromatic stability
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one C₁₁H₁₂O₂S Sulfanylidene, p-tolyl High melting point (137–138°C)
1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one C₁₄H₁₀NO₄S Nitro, hydroxyl, thiophene Antitubercular activity

Biological Activity

1-(3-Cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound notable for its unique structure, which includes a pyrazole ring and a cyclobutyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol
  • Structure : The compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate pathways involved in inflammatory processes by interacting with specific enzymes or receptors. This interaction could lead to the inhibition of enzyme activity or binding to receptor sites, affecting cellular processes relevant to disease mechanisms.

Biological Activities

Research indicates that compounds containing pyrazole moieties exhibit diverse biological activities:

  • Anti-inflammatory : Potentially reduces inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic : May alleviate pain through central or peripheral mechanisms.
  • Antimicrobial : Shows promise in combating bacterial and fungal infections.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAnti-inflammatory, analgesic, antimicrobial
3-Methyl-1H-pyrazoleMild anti-inflammatory
5-Amino-3-(cyanomethyl)-1H-pyrazoleAntimicrobial properties

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

  • Inflammation Modulation :
    • A study demonstrated that this compound significantly reduced the levels of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Activity :
    • In vitro tests showed that this compound exhibited antibacterial activity against various strains of bacteria, indicating its potential as an antimicrobial agent.
  • Analgesic Properties :
    • Analgesic assays indicated that the compound could reduce pain responses in animal models, supporting its use as a pain reliever.

Synthetic Routes and Production

The synthesis of this compound can be achieved through various methods:

Synthetic Methodology Overview

StepDescription
Formation of Pyrazole RingReaction of hydrazine with a cyclobutyl-substituted diketone.
Methyl Group IntroductionAlkylation using appropriate alkyl halides.
Ethanone Moiety FormationAcylation reactions using acyl chlorides or anhydrides.

These synthetic routes allow for flexibility in producing the compound with variations that may enhance yield or purity.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-cyclobutyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one, and how can reaction yields be optimized?

Synthesis typically involves cyclocondensation or multicomponent reactions. For pyrazole derivatives, cyclocondensation of hydrazines with diketones or β-keto esters is common. Microwave-assisted synthesis (e.g., 400–600 MHz, 80–120°C) can improve reaction efficiency and reduce side products . Optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 equivalents of cyclobutylmethylating agents) and using catalysts like p-toluenesulfonic acid. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for high-purity yields (>95%) .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., cyclobutyl proton splitting patterns at δ 2.5–3.5 ppm; methyl group at δ 2.1–2.3 ppm).
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₅N₂O: 191.1189) verifies molecular formula .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and torsional strain in the cyclobutyl ring .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., cyclobutyl bromide).
  • Waste Disposal : Segregate organic waste (halogenated solvents) and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reaction pathways?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example:

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
Band Gap4.4
This data suggests reactivity at the pyrazole C-4 carbonyl group, enabling targeted functionalization (e.g., Grignard additions) .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.
  • Disordered Cyclobutyl Groups : Apply restraints (e.g., SIMU/DELU) to maintain realistic bond lengths (1.54–1.56 Å for C-C bonds) .
  • High-Resolution Data : Collect datasets at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to minimize thermal motion artifacts .

Q. How can bioactivity assays be designed to evaluate this compound’s potential as an enzyme inhibitor?

  • Target Selection : Prioritize kinases or cytochrome P450 isoforms due to pyrazole’s heterocyclic scaffold.
  • Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) at physiological pH (7.4) and 37°C.
  • Data Interpretation : Calculate IC₅₀ values (e.g., <10 μM for significant inhibition) and validate via Lineweaver-Burk plots for mechanism determination .

Q. What chromatographic methods are optimal for separating stereoisomers or degradation products?

  • HPLC : Use a C18 column (5 μm, 4.6 × 250 mm) with a gradient of 0.1% formic acid in acetonitrile/water (30% → 70% over 20 min).
  • Chiral Separation : Employ amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol (90:10) to resolve enantiomers (α > 1.2) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for pyrazole derivatives?

  • Root Causes : Variations in starting material purity, solvent dryness (e.g., THF over molecular sieves), or reaction temperature control.
  • Mitigation : Replicate reactions under inert atmosphere (N₂/Ar) and monitor progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1) .

Q. Why do NMR spectra of similar pyrazoles show unexpected splitting patterns?

Dynamic effects (e.g., restricted rotation of the cyclobutyl group) cause signal broadening. Variable-temperature NMR (25–60°C) can coalesce split peaks, confirming conformational exchange .

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